molecular formula C10H12N2O B13018956 3-Isopropyl-1H-indazol-6-OL

3-Isopropyl-1H-indazol-6-OL

Cat. No.: B13018956
M. Wt: 176.21 g/mol
InChI Key: AIPBQPXORLETEH-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazol-6-OL is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the isopropyl group at the 3-position and the hydroxyl group at the 6-position of the indazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indazol-6-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with isopropylamine to form an intermediate, which is then reduced and cyclized to yield the desired indazole derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-indazol-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine group during synthesis.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various substituted indazole derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indazol-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the isopropyl and hydroxyl groups.

    2H-Indazole: A tautomeric form with different chemical properties.

    3-Phenyl-1H-indazole: A derivative with a phenyl group at the 3-position.

Uniqueness: 3-Isopropyl-1H-indazol-6-OL is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-propan-2-yl-2H-indazol-6-ol

InChI

InChI=1S/C10H12N2O/c1-6(2)10-8-4-3-7(13)5-9(8)11-12-10/h3-6,13H,1-2H3,(H,11,12)

InChI Key

AIPBQPXORLETEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NN1)O

Origin of Product

United States

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